2-(4-tert-Butylphenyl)-2-butanol
Overview
Description
2-(4-tert-Butylphenyl)-2-butanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with butanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 2-(4-tert-Butylphenyl)-2-butanone, while reduction can produce 2-(4-tert-Butylphenyl)butane.
Scientific Research Applications
2-(4-tert-Butylphenyl)-2-butanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is employed in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butanol moiety.
2-(4-tert-Butylphenyl)ethanol: Similar structure but with an ethanol group instead of butanol.
4-tert-Butylphenylacetylene: Contains a phenyl ring with a tert-butyl group and an acetylene moiety.
Uniqueness
2-(4-tert-Butylphenyl)-2-butanol is unique due to its specific combination of the tert-butylphenyl group and butanol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-14(5,15)12-9-7-11(8-10-12)13(2,3)4/h7-10,15H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKFQJJTAVTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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